Hynic-psma

prostate cancer bone metastasis SPECT/CT

HYNIC-PSMA is a 99mTc-compatible PSMA-targeting ligand enabling SPECT-based prostate cancer imaging—a practical alternative to 68Ga PET tracers. Lyophilized kit formulations achieve >98% radiochemical purity, with proven non-inferiority to PET/CT (93.1% vs 96.6% lesion detection sensitivity). Unlike bone scintigraphy, [99mTc]Tc-HYNIC-PSMA-XL-2 SPECT/CT delivers 100% specificity and 98.7% accuracy for skeletal metastases diagnosis. Ideal for patient screening prior to 177Lu-PSMA-617 therapy. Order high-purity HYNIC-PSMA for reliable 99mTc-SPECT radiopharmaceutical preparation.

Molecular Formula C24H37N7O9
Molecular Weight 567.6 g/mol
Cat. No. B12391899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHynic-psma
Molecular FormulaC24H37N7O9
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NN
InChIInChI=1S/C24H37N7O9/c25-31-18-10-8-15(14-28-18)21(35)27-13-4-1-2-7-19(32)26-12-5-3-6-16(22(36)37)29-24(40)30-17(23(38)39)9-11-20(33)34/h8,10,14,16-17H,1-7,9,11-13,25H2,(H,26,32)(H,27,35)(H,28,31)(H,33,34)(H,36,37)(H,38,39)(H2,29,30,40)/t16-,17-/m0/s1
InChIKeyFZSZRXIUKIJFEN-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HYNIC-PSMA Ligands for 99mTc SPECT Imaging of Prostate Cancer: Technical Specification and Procurement Context


HYNIC-PSMA designates a class of prostate-specific membrane antigen (PSMA)-targeting ligands functionalized with a 2-hydrazinonicotinic acid (HYNIC) chelator, specifically engineered for stable radiolabeling with gamma-emitting technetium-99m (⁹⁹ᵐTc) [1]. These molecules serve as the targeting component for single-photon emission computed tomography (SPECT) radiopharmaceuticals, enabling the non-invasive detection of PSMA-overexpressing prostate cancer lesions [2]. HYNIC-PSMA derivatives, such as HYNIC-iPSMA and HYNIC-PSMA-11, are supplied as lyophilized kit formulations that allow for facile, on-site radiolabeling with generator-produced ⁹⁹ᵐTc, representing a SPECT-based alternative to the more logistically complex ⁶⁸Ga-labeled PET tracers [3].

Non-Interchangeability of HYNIC-PSMA with Standard PSMA PET Agents: A Procurement Risk Assessment


Procurement of PSMA-targeted imaging agents cannot rely on generic substitution between SPECT-optimized HYNIC-PSMA constructs and PET-optimized agents like ⁶⁸Ga-PSMA-11 or therapeutic analogs like ¹⁷⁷Lu-PSMA-617. The chelator chemistry fundamentally dictates the applicable radionuclide (⁹⁹ᵐTc vs. ⁶⁸Ga), imaging modality (SPECT vs. PET), and requisite infrastructure (⁹⁹Mo/⁹⁹ᵐTc generator vs. ⁶⁸Ge/⁶⁸Ga generator or cyclotron) [1]. Furthermore, the linker and pharmacophore modifications within the HYNIC-PSMA family itself yield variable pharmacokinetic profiles that directly impact image contrast, off-target organ dosimetry, and clinical utility [2]. Therefore, selection must be based on product-specific evidence of performance within the intended ⁹⁹ᵐTc-SPECT workflow.

Quantitative Differentiation of HYNIC-PSMA: Comparative Performance Data vs. Standard Clinical Tracers


Diagnostic Accuracy vs. Bone Scintigraphy (99mTc-MDP): Reduction in False-Positive Findings

In a paired head-to-head comparison, [⁹⁹ᵐTc]Tc-HYNIC-PSMA-XL-2 SPECT/CT demonstrated significantly higher specificity (100.0%) compared to conventional [⁹⁹ᵐTc]Tc-MDP bone scintigraphy (18.8%) for the detection of bone metastases, while maintaining comparable sensitivity (98.3% vs. 100.0%) [1]. The overall accuracy for bone lesion detection was 98.7% for the HYNIC-PSMA tracer versus 82.9% for the bone scan, with the HYNIC-PSMA tracer yielding zero false-positive results [1].

prostate cancer bone metastasis SPECT/CT specificity

Lesion Detection Parity with PSMA PET/CT: Non-Inferiority Demonstration

A direct head-to-head comparison established that [⁹⁹ᵐTc]Tc-HYNIC-PSMA-XL-2 SPECT/CT meets non-inferiority criteria versus PSMA PET/CT (using either [⁶⁸Ga]Ga-PSMA-11 or [¹⁸F]PSMA-1007) for overall lesion detection sensitivity (93.1% vs. 96.6%) with a prespecified non-inferiority margin of Δ = 10% [1]. In a separate study, ⁹⁹ᵐTc-EDDA/HYNIC-iPSMA demonstrated a strong correlation (r²=0.864 for lymph nodes) with ⁶⁸Ga-PSMA-11 PET/CT for detecting affected lesions [2].

prostate cancer PET/CT SPECT non-inferiority

PSMA Binding Affinity Benchmarking: HYNIC-iPSMA Ki Value vs. Structural Analogs

In vitro competition binding assays demonstrate that HYNIC-iPSMA exhibits superior PSMA binding affinity with an average Ki of 3.11 nM, which is approximately 2.9- to 3.7-fold stronger than the three novel Lys-urea-Aad-derived HYNIC-conjugated ligands (average Ki = 8.96–11.6 nM) [1]. This high affinity is consistent with other HYNIC-PSMA variants; for example, the HYNIC-ALUG derivative demonstrated a calculated Ki of 4.55 nM [2].

PSMA binding affinity Ki in vitro

Preclinical Tumor Uptake and Biodistribution: Quantified %ID/g Values

Preclinical biodistribution studies in LNCaP tumor-bearing nude mice revealed that ⁹⁹ᵐTc-EDDA/HYNIC-iPSMA achieved a high tumor uptake of 10.22 ± 2.96% ID/g at 1 hour post-injection, which is comparable to or exceeds that reported for other ⁹⁹ᵐTc-labeled PSMA-targeting agents (ranging from 5.40 to 18.8% ID/g) in similar models [1][2]. The radiopharmaceutical also demonstrated rapid blood clearance and predominantly renal elimination, which is favorable for obtaining high-contrast images within a clinically practical timeframe [3].

biodistribution tumor uptake %ID/g LNCaP

Clinical Utility in mCRPC Patient Selection for 177Lu-PSMA-617 Therapy

⁹⁹ᵐTc-HYNIC-PSMA SPECT has been successfully utilized to evaluate PSMA expression for determining eligibility for PSMA-targeted radioligand therapy (PRLT) with ¹⁷⁷Lu-PSMA-617 [1]. In a cohort of 39 mCRPC patients with widespread bone metastases, 37 (94.9%) demonstrated adequate ⁹⁹ᵐTc-HYNIC-PSMA-11 uptake, and the scan results were completely concordant with post-therapy ¹⁷⁷Lu-PSMA-617 images in 78.4% (29/37) of cases, confirming its utility as a screening tool [2].

mCRPC theranostics patient selection 177Lu-PSMA-617

Primary Application Scenarios for HYNIC-PSMA Radiopharmaceuticals in Nuclear Medicine and Research


High-Specificity Bone Metastasis Imaging for Prostate Cancer

Utilize [⁹⁹ᵐTc]Tc-HYNIC-PSMA-XL-2 SPECT/CT in clinical settings where the high false-positive rate of conventional bone scintigraphy (⁹⁹ᵐTc-MDP) is a diagnostic problem. The 100.0% specificity and 98.7% accuracy observed in head-to-head trials directly address the need for more reliable detection of skeletal metastases, thereby reducing unnecessary downstream investigations and patient anxiety [1].

Cost-Effective PSMA Imaging in Resource-Constrained Nuclear Medicine Departments

Deploy lyophilized HYNIC-PSMA kits, such as those for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA or [⁹⁹ᵐTc]Tc-HYNIC-ALUG, as a practical alternative to ⁶⁸Ga-PSMA-11 PET/CT in facilities lacking a PET/CT scanner or a reliable ⁶⁸Ge/⁶⁸Ga generator supply [2]. The proven non-inferiority in lesion detection sensitivity (93.1% vs. 96.6% for PET/CT) and high radiochemical purity (>98% from kit formulation) make this a viable solution for broadening patient access to PSMA-targeted imaging [3][4].

Pre-Theranostic Screening for ¹⁷⁷Lu-PSMA-617 Radioligand Therapy

Implement [⁹⁹ᵐTc]Tc-HYNIC-PSMA-11 SPECT as a pre-treatment screening tool to assess PSMA expression and predict the potential efficacy of ¹⁷⁷Lu-PSMA-617 therapy in metastatic castration-resistant prostate cancer (mCRPC) patients. The high concordance rate (78.4%) between the diagnostic ⁹⁹ᵐTc scan and post-therapy ¹⁷⁷Lu imaging provides a rational basis for patient selection, potentially lowering the overall cost of the theranostic pathway [5].

Preclinical Research on Next-Generation PSMA-Targeted SPECT Tracers

Employ HYNIC-PSMA derivatives, such as HYNIC-iPSMA with its well-characterized Ki of 3.11 nM, as a benchmark compound in preclinical research for evaluating novel ⁹⁹ᵐTc-labeled PSMA tracers. Its robust in vitro and in vivo performance, including a tumor uptake of 10.22 ± 2.96% ID/g at 1 hour, provides a reliable standard for head-to-head comparisons in biodistribution, imaging, and pharmacokinetic studies in LNCaP xenograft models [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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